3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride
Overview
Description
3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide hydrochloride is a useful research compound. Its molecular formula is C9H17ClN4OS and its molecular weight is 264.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes : Research includes the synthesis of derivatives from 2-amino-5-ethyl-1,3,4-thiadiazole, exploring various chemical reactions and characterizations (Makwane et al., 2018).
Crystal Structure Analysis
- Structural Analysis : Studies focus on the crystal structures of thiadiazole derivatives for comparison with unsubstituted thiadiazoles. This includes exploring different space groups and hydrogen-bonding associations (Lynch, 2001).
Molecular Modeling and Pharmacological Evaluation
- Molecular Modeling : Research involves designing, synthesizing, and evaluating thiadiazole derivatives as potential anti-inflammatory and analgesic agents. This includes molecular modeling to understand the mechanism of action against specific enzymes (Shkair et al., 2016).
Drug Design and Synthesis
- Drug-like Molecular Properties : Studies focus on synthesizing analogs of thiadiazoles to identify more potent inhibitors with improved drug-like properties. This includes evaluating the potency and solubility of these compounds (Shukla et al., 2012).
Biological Activity
- Biological Activity Studies : Research includes synthesizing novel derivatives and testing their biological activities, such as plant growth regulation and antimicrobial properties. This is crucial for understanding the potential applications in agriculture and medicine (Xin-jian et al., 2006).
Quantum Theory and Molecular Interactions
- Quantum Theory Analysis : Studies utilize the quantum theory of atoms-in-molecules (QTAIM) approach to characterize intra- and intermolecular interactions in thiadiazole derivatives. This provides insights into the nature of noncovalent interactions in these compounds (El-Emam et al., 2020).
Properties
IUPAC Name |
3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4OS.ClH/c1-4-7-12-13-9(15-7)11-8(14)5(2)6(3)10;/h5-6H,4,10H2,1-3H3,(H,11,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKHFJGQBLTWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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